molecular formula C44H28N4OV B13390295 Vanadyl meso-tetraphenylporphine

Vanadyl meso-tetraphenylporphine

Cat. No.: B13390295
M. Wt: 679.7 g/mol
InChI Key: WDCQRRQLLCXEFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanadyl meso-tetraphenylporphine can be synthesized through the reaction of vanadyl acetylacetonate with meso-tetraphenylporphyrin in a suitable solvent such as chloroform or dichloromethane. The reaction typically involves heating the mixture under reflux conditions for several hours, followed by purification through column chromatography to isolate the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Vanadyl meso-tetraphenylporphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vanadyl meso-tetraphenylporphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which vanadyl meso-tetraphenylporphine exerts its effects involves the coordination of the vanadium ion to the tetraphenylporphyrin ligand. This coordination facilitates various chemical reactions, such as electron transfer processes, which are crucial for its catalytic activity. The molecular targets and pathways involved include the activation of molecular oxygen and the transfer of electrons to substrates, leading to their oxidation or reduction .

Comparison with Similar Compounds

Vanadyl meso-tetraphenylporphine can be compared to other similar compounds, such as:

    Vanadyl meso-tetraarylporphyrins: These compounds have similar structures but different aryl substituents, which can influence their chemical properties and reactivity.

    Iron meso-tetraphenylporphine: This compound has an iron center instead of vanadium, leading to different catalytic activities and applications.

    Manganese meso-tetraphenylporphine:

This compound stands out due to its unique combination of vanadium and tetraphenylporphyrin, offering distinct advantages in terms of stability and reactivity in various chemical processes .

Biological Activity

Vanadyl meso-tetraphenylporphine (VOTPP) is a metalloporphyrin complex that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article explores the compound's synthesis, biological properties, and its implications in various therapeutic contexts, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is characterized by the coordination of vanadium in its +4 oxidation state to a tetraphenylporphyrin ligand. The molecular formula is C44H28N4OC_{44}H_{28}N_{4}O with a molecular weight of approximately 679.67 g/mol. Its structure contributes to distinctive optical and electronic properties, enhancing its catalytic and biological activities .

Biological Activity Overview

The biological activity of VOTPP has been investigated across several dimensions:

  • Anticancer Activity : VOTPP has shown significant cytotoxic effects against various cancer cell lines, including glioblastoma. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • Insulin-Mimetic Effects : VOTPP has been studied for its insulin-mimetic properties, showing promise in the management of diabetes mellitus by enhancing glucose uptake in cells .

The mechanisms underlying the biological activities of VOTPP include:

  • Enzyme Mimicry : VOTPP functions as an enzyme mimic, particularly in redox reactions, due to the presence of the vanadium center. This property allows it to participate in various catalytic processes that are biologically relevant .
  • Signaling Pathway Modulation : Research indicates that vanadium compounds, including VOTPP, can modulate key signaling pathways such as those involving phosphatases and kinases, which are crucial for cellular function and response to stimuli .

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerCytotoxicity against glioblastoma (T986) with no adverse toxicological symptoms at high doses .
AntioxidantProtective effects against oxidative stress; enhances cellular resilience .
Insulin MimeticImproves glucose uptake in diabetic models; potential therapeutic applications .

Case Study: Anticancer Activity

A study conducted on the effects of VOTPP on glioblastoma cells revealed that treatment with varying concentrations led to significant reductions in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production, resulting in apoptosis. The study reported no significant toxicity at doses up to 2000 mg/kg body weight in animal models, suggesting a favorable therapeutic window .

Properties

Molecular Formula

C44H28N4OV

Molecular Weight

679.7 g/mol

IUPAC Name

oxovanadium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2

InChI Key

WDCQRRQLLCXEFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O=[V+2]

Origin of Product

United States

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